2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate
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Overview
Description
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate is a chemical compound with a complex structure that includes a diazinane ring substituted with propyl and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate typically involves the alkylation of cyanuric acid derivatives. One common method includes the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often in solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures around 190–195°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the diazinane ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trioxo-1,3,5-triazinane derivatives: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Propanephosphonic acid anhydride (T3P): This compound is used in similar synthetic applications but has a different functional group arrangement.
Uniqueness
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
68160-49-6 |
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Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-(2,4,6-trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate |
InChI |
InChI=1S/C10H13N3O3S/c1-2-3-10(4-5-17-6-11)7(14)12-9(16)13-8(10)15/h2-5H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
XNRPWUDLRCYHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCSC#N |
Origin of Product |
United States |
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